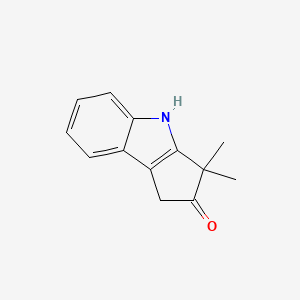
Bruceolline D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bruceolline D is a natural product found in Brucea mollis with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Bruceolline D, along with bruceollines E and J, has been synthesized through a short, protecting group-free process, highlighting its chemical accessibility for research purposes (Lopchuk et al., 2013).
- An efficient synthesis of bruceolline E, which is closely related to bruceolline D, has been achieved, demonstrating the feasibility of synthesizing these compounds for research and potential therapeutic applications (Jordan et al., 2011).
Anticancer Properties
- Bruceolline D has been identified as having significant anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action is thought to involve key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian et al., 2020).
- Research has shown that bruceine D induces apoptosis in non-small-cell lung cancer cells via mitochondrial ROS-mediated death signaling, providing insights into its potential as a therapeutic agent in lung cancer treatment (Xie et al., 2019).
- Bruceine D also exhibits inhibitory effects on cell proliferation and migration in gastric cancer, acting through the LINC01667/miR-138-5p/Cyclin E1 axis, thereby presenting another potential application in cancer therapy (Li et al., 2020).
Pharmacokinetics and Bioavailability
- A study investigating the bioavailability of bruceine D in rat plasma using HPLC-MS/MS method has provided crucial data on its pharmacokinetics, which is essential for understanding its therapeutic potential and safety profile (Man & Choo, 2017).
Other Therapeutic Applications
- Bruceine D has been shown to have antiphytoviral activity, notably against tobacco mosaic virus (TMV), suggesting its potential use as a natural viricide or a lead compound for new viricides (Shen et al., 2008).
- In the context of ulcerative colitis, a self-nanoemulsifying drug delivery system of bruceine D has shown promise in enhancing oral bioavailability and efficacy, indicating its potential application in treating this condition (Dou et al., 2018).
Propriétés
Nom du produit |
Bruceolline D |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
3,3-dimethyl-1,4-dihydrocyclopenta[b]indol-2-one |
InChI |
InChI=1S/C13H13NO/c1-13(2)11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,7H2,1-2H3 |
Clé InChI |
TVRRJWCBPHZRIR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC2=C1NC3=CC=CC=C23)C |
Synonymes |
bruceolline D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)
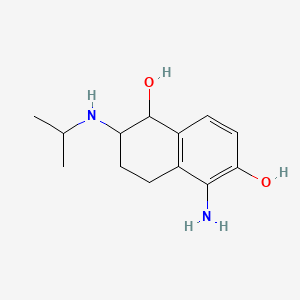
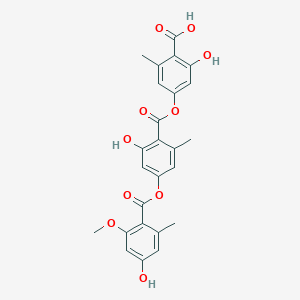
![[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1252293.png)
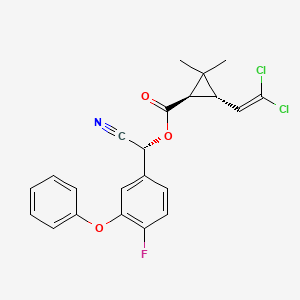
![[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252295.png)
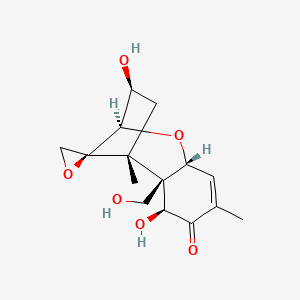
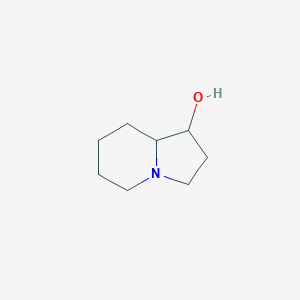
![1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1252299.png)
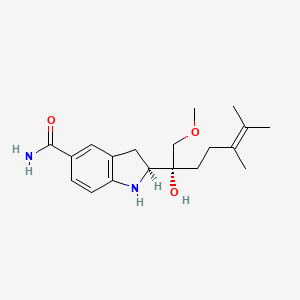
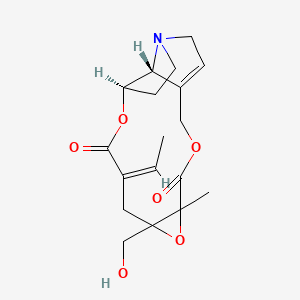
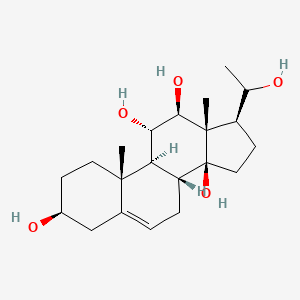
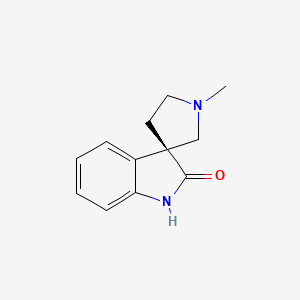
![(1S,4S,5R,6S,8R,9S,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252305.png)